Acebutolol Hydrochloride is the hydrochloride salt form of acebutolol, a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. Acebutolol acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, Acebutolol is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents. (NCI04)
A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action.
See also: Acebutolol (has active moiety).
Acebutolol hydrochloride
CAS No.: 34381-68-5
Cat. No.: VC20743885
Molecular Formula: C18H29ClN2O4
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34381-68-5 |
---|---|
Molecular Formula | C18H29ClN2O4 |
Molecular Weight | 372.9 g/mol |
IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H |
Standard InChI Key | KTUFKADDDORSSI-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Colorform | White or slightly off-white, crystalline powder Crystals from anhydrous methanol-anhydrous diethyl ethe |
Melting Point | 141-143 °C |
Pharmacological Mechanism of Action
Primary Mechanism
Acebutolol functions primarily as a selective β1-receptor antagonist. By blocking β1-receptors, which are predominantly found in cardiac tissue, acebutolol prevents the binding of endogenous catecholamines like epinephrine . This blocking action results in decreased heart rate, reduced contractile force of the heart muscle, and lowered blood pressure .
When epinephrine activates β1-receptors, it increases heart rate and blood pressure, causing the heart to consume more oxygen. Acebutolol's antagonistic action at these receptors counteracts these effects, effectively reducing cardiac workload . Additionally, beta-blockers like acebutolol prevent the release of renin from the kidneys, a hormone that leads to blood vessel constriction, further contributing to its antihypertensive effects .
Secondary Pharmacological Properties
Acebutolol exhibits several distinctive pharmacological properties:
-
Partial Agonist Activity: Unlike many beta-blockers, acebutolol possesses mild intrinsic sympathomimetic activity (ISA) at therapeutic doses . This property means that while blocking the effects of catecholamines, it also stimulates beta-receptors to a small degree, potentially resulting in less pronounced bradycardia at rest.
-
Membrane-Stabilizing Effects: Acebutolol demonstrates membrane-stabilizing activity similar to quinidine . This property can contribute to its antiarrhythmic effects by stabilizing cardiac cell membranes.
-
Cardioselectivity: The drug shows preferential blocking activity for β1-receptors with less antagonistic effects on peripheral vascular β2-receptors . This selectivity makes it potentially safer for patients with certain comorbidities like bronchospastic disease, although this selectivity is dose-dependent and diminishes at higher doses.
Receptor Interactions
Acebutolol's interactions with receptors include:
-
β2-adrenergic receptor: Partial agonist activity in humans, but with less affinity than for β1-receptors
Pharmacokinetics
Absorption and Bioavailability
Acebutolol is well absorbed from the gastrointestinal tract following oral administration. The absolute bioavailability of the parent compound is approximately 40%, indicating significant first-pass metabolism . This moderate bioavailability necessitates appropriate dosing strategies to achieve therapeutic plasma concentrations.
Distribution
The protein binding of acebutolol is relatively low at approximately 26%, which may reduce the potential for drug interactions related to displacement from protein binding sites . As a hydrophilic beta-blocker, its distribution characteristics differ from lipophilic agents in the same class, potentially affecting its penetration across the blood-brain barrier and explaining the lower incidence of central nervous system side effects compared to lipophilic beta-blockers like propranolol .
Metabolism
Acebutolol undergoes extensive first-pass hepatic biotransformation, primarily to its active metabolite diacetolol . This metabolite contributes significantly to the pharmacological effects of acebutolol administration and has a longer half-life than the parent compound.
Elimination
The elimination of acebutolol occurs through multiple pathways:
-
Non-renal mechanisms: 50% to 60%, including biliary excretion and direct passage through the intestinal wall
Half-life
The pharmacokinetic profile of acebutolol is characterized by:
The longer half-life of the active metabolite contributes to the extended duration of action, allowing for once-daily dosing in many clinical applications despite the relatively short half-life of the parent compound.
Clinical Applications
Cardiac Arrhythmia Treatment
Oral acebutolol has proven effective in suppressing premature ventricular contractions and has shown beneficial results in both supraventricular and ventricular arrhythmias . These antiarrhythmic effects are primarily attributed to its beta-blocking properties, which help regulate cardiac conduction and automaticity.
Intravenous administration of acebutolol has also shown promising results in small patient cohorts with various arrhythmias, although this route of administration may be less commonly used in clinical practice .
Angina Pectoris Management
Controlled clinical trials have documented the antianginal actions of oral acebutolol in chronic stable angina pectoris . By reducing heart rate, blood pressure, and myocardial contractility, acebutolol decreases myocardial oxygen demand, which is particularly beneficial in exertional angina.
The efficacy of acebutolol in angina management is comparable to that of other beta-blocking agents, making it a viable alternative in the therapeutic arsenal for this condition .
Comparative Efficacy
Comparison with Other Beta-Blockers
In a large, double-blind, parallel study comparing acebutolol with propranolol, acebutolol was found to cause:
-
Less reduction in heart rate
-
Fewer neurological side effects
These findings suggest that acebutolol may be better tolerated than propranolol in some patient populations, potentially improving adherence to therapy.
Hemodynamic Advantages
Due to its partial agonist activity, acebutolol produces smaller decreases in heart rate and cardiac output compared to beta-blockers without this property . Additionally, it causes less pronounced alterations in peripheral vascular hemodynamics, which may be beneficial in patients who experience excessive bradycardia or cold extremities with other beta-blockers.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume